molecular formula C18H22N2O3S2 B4651643 4-[methyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

4-[methyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide

Cat. No. B4651643
M. Wt: 378.5 g/mol
InChI Key: QCFNBMPFTIYYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, commonly known as MMB-2201, is a potent synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a member of the indole-based synthetic cannabinoids family and is structurally similar to the well-known JWH-018 compound. MMB-2201 has been used in scientific research to study the endocannabinoid system and its effects on the human body.

Mechanism of Action

MMB-2201 acts as an agonist to the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of MMB-2201, while the activation of CB2 receptors in the immune system is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-2201 are similar to those of other synthetic cannabinoids. It has been found to increase heart rate, blood pressure, and body temperature. It also produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time. MMB-2201 has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using MMB-2201 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using MMB-2201 is its potential for abuse and addiction. It is important to use caution when handling and studying this compound to avoid any potential harm.

Future Directions

There are many potential future directions for research on MMB-2201 and synthetic cannabinoids in general. One area of research could focus on the therapeutic applications of these compounds, particularly in the treatment of pain and inflammation. Another area of research could focus on the long-term effects of synthetic cannabinoids on the brain and other organs. It is important to continue studying these compounds to fully understand their potential benefits and risks.

Scientific Research Applications

MMB-2201 has been used in scientific research to study the endocannabinoid system and its effects on the human body. It has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for regulating various physiological processes such as appetite, pain, and mood. MMB-2201 has been used to study the effects of synthetic cannabinoids on these receptors and their potential therapeutic applications.

properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-14-4-10-17(11-5-14)24-13-12-19-18(21)15-6-8-16(9-7-15)20(2)25(3,22)23/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFNBMPFTIYYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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